Biochemical Potency: GSK481 vs. Necrostatin-1 in Human RIPK1 Inhibition
GSK481 exhibits a 500- to 250,000-fold greater potency for human RIPK1 compared to the classical tool compound Necrostatin-1 (Nec-1) and its improved analog Nec-1s. While Nec-1 inhibits RIPK1 with an IC50 of 320 nM to 754 nM, GSK481 achieves an IC50 of 1.3 nM in ADP-Glo assays [1]. This potency difference is critical for achieving complete target engagement in cellular settings at low, non-cytotoxic concentrations.
| Evidence Dimension | Biochemical inhibition of human RIPK1 |
|---|---|
| Target Compound Data | IC50 = 1.3 nM |
| Comparator Or Baseline | Necrostatin-1 (IC50 = 320 nM to 754 nM) |
| Quantified Difference | ~246-fold to 580-fold more potent |
| Conditions | ADP-Glo activity assay at 10 µM ATP |
Why This Matters
For procurement decisions, this quantitative data confirms GSK481 as a next-generation, high-resolution probe suitable for experiments requiring complete RIPK1 inhibition at low concentrations, where older tools like Nec-1 are ineffective or confounded by off-target effects.
- [1] Harris PA, et al. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. J Med Chem. 2016 Mar 10;59(5):2163-78. View Source
- [2] Chemical Probes Portal. GSK481. Chemicalprobes.org. (Accessed 2026). View Source
- [3] Degterev A, et al. Identification of RIP1 kinase as a specific cellular target of necrostatins. Nat Chem Biol. 2008 May;4(5):313-21. View Source
